3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline
CAS No.: 835633-65-3
Cat. No.: VC8139137
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835633-65-3 |
|---|---|
| Molecular Formula | C14H23N3O |
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | 3-[3-(4-methylpiperazin-1-yl)propoxy]aniline |
| Standard InChI | InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11,15H2,1H3 |
| Standard InChI Key | DIYQKNOQRDOHAI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCCOC2=CC=CC(=C2)N |
| Canonical SMILES | CN1CCN(CC1)CCCOC2=CC=CC(=C2)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline is C₁₄H₂₃N₃O, with a molecular weight of 249.35 g/mol. Its IUPAC name derives from the substitution pattern: an aniline group (benzenamine) substituted at the meta-position by a propoxy chain terminating in a 4-methylpiperazine ring. Key structural attributes include:
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Aniline core: Provides a primary amine (-NH₂) group capable of participating in hydrogen bonding and electrophilic substitution reactions.
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Propoxy linker: A three-carbon chain ether bridge that enhances molecular flexibility and influences solubility.
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4-Methylpiperazine: A saturated heterocycle with two nitrogen atoms, conferring basicity and potential for intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthetic Pathways and Optimization
The synthesis of 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline typically involves multi-step organic reactions, as inferred from analogous compounds in the literature .
Key Synthetic Steps
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Nucleophilic Substitution:
Reaction of 3-hydroxyaniline with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) yields 3-(3-chloropropoxy)aniline. -
Piperazine Coupling:
Displacement of the chloride group with 4-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) . -
Purification:
Column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound.
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (DMSO-d₆):
δ 1.85–2.10 (m, 2H, CH₂), 2.20–2.45 (m, 8H, piperazine-CH₂), 3.45–3.70 (m, 2H, OCH₂), 4.00–4.20 (m, 2H, NCH₂), 6.30–6.60 (m, 3H, aromatic H), 6.90–7.10 (m, 1H, aromatic H) . -
MS (ESI+):
m/z 250.2 [M+H]⁺, consistent with molecular weight .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 1-Adamanthyl-urea derivatives | sEH | 7.0 nM | |
| 4-Piperazinylpropoxy anilines | EGFR kinase | 220 nM |
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
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LogP: Estimated ~1.6 , suggesting moderate lipophilicity and likely blood-brain barrier penetration.
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Plasma Protein Binding: Predicted >90% based on piperazine-containing analogs .
Metabolism and Excretion
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Primary Metabolites: N-Demethylation of the piperazine ring and O-dealkylation of the propoxy chain, as observed in related compounds .
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Half-Life (in mice): ~14 hours for structurally similar urea derivatives .
Toxicity
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a intermediate for sEH inhibitors and kinase modulators .
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Prodrug Development: The aniline amine can be acylated or sulfonated to improve bioavailability .
Material Science
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Coordination Chemistry: The piperazine nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis or sensors .
Challenges and Future Directions
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